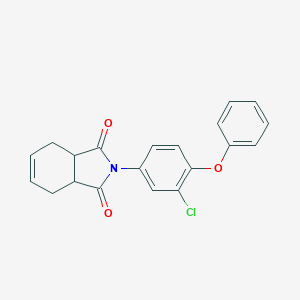![molecular formula C33H22Cl2N2O9 B340087 2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B340087.png)
2-(4-Chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] is a complex organic compound known for its unique structural properties It is characterized by the presence of two isoindoline-1,3-dione groups connected via a carbonyl bridge, with each isoindoline moiety substituted with a 4-chloro-2,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] typically involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindoline-1,3-dione structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Substitution: The chloro groups in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted isoindoline derivatives.
Substitution: Methoxy-substituted phenyl isoindoline derivatives.
Aplicaciones Científicas De Investigación
5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] involves its interaction with specific molecular targets. The compound’s isoindoline-1,3-dione moieties can interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy substituents on the phenyl rings may enhance the compound’s binding affinity to these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-carbonylbis[2-(4-amino-3-bromo-5-chlorophenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,3-dichlorophenyl)-1H-isoindole-1,3(2H)-dione]
- 5,5’-carbonylbis[2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione]
Uniqueness
The uniqueness of 5,5’-carbonylbis[2-(4-chloro-2,5-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione] lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and methoxy groups on the phenyl rings enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C33H22Cl2N2O9 |
|---|---|
Peso molecular |
661.4 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-dimethoxyphenyl)-5-[2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C33H22Cl2N2O9/c1-43-25-13-23(27(45-3)11-21(25)34)36-30(39)17-7-5-15(9-19(17)32(36)41)29(38)16-6-8-18-20(10-16)33(42)37(31(18)40)24-14-26(44-2)22(35)12-28(24)46-4/h5-14H,1-4H3 |
Clave InChI |
PUHXNRLSMDFLOZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC(=C(C=C6OC)Cl)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


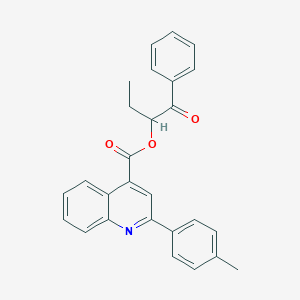

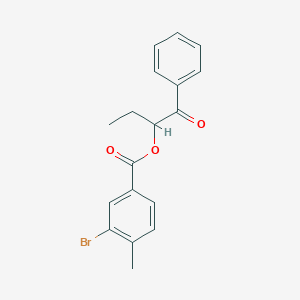
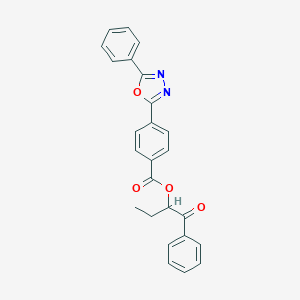

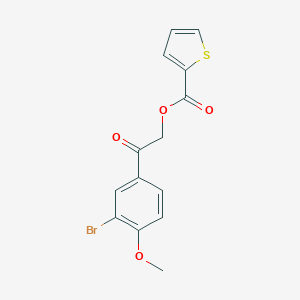
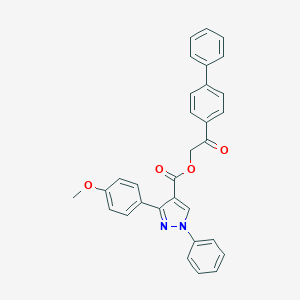
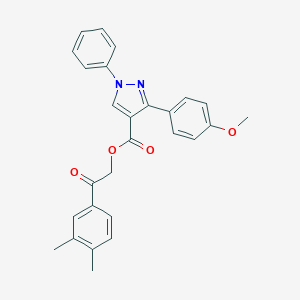
![2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B340022.png)
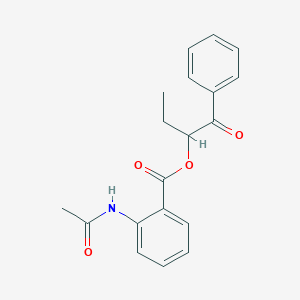
![3,3-Dimethyl-2-oxobutyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340030.png)
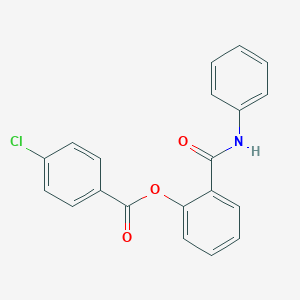
![2-[(3,4-Dimethylphenyl)sulfonyl]-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B340035.png)
